Allyl hexanoate
Overview
Description
Allyl hexanoate is a volatile flavoring compound with a pineapple flavor. It is naturally found in pineapple, baked potatoes and mushrooms. This compound is used as a flavoring agent in chewing gum, candies and baked goods.
This compound is a volatile flavoring compound with a pineapple flavor. It is naturally found in baked potatoes and mushrooms. This compound is used as a flavoring agent in chewing gum, candies and baked goods.
2-Propenyl hexanoate, also known as allyl caproate or allocopen, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. 2-Propenyl hexanoate is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-Propenyl hexanoate has been primarily detected in urine. Within the cell, 2-propenyl hexanoate is primarily located in the membrane (predicted from logP) and cytoplasm. 2-Propenyl hexanoate is a sweet, arrack, and cognac tasting compound that can be found in fruits, mushrooms, and potato. This makes 2-propenyl hexanoate a potential biomarker for the consumption of these food products.
Scientific Research Applications
Catalytic Synthesis : Allyl hexanoate can be synthesized using various catalysts. For instance, activated carbon supported SnCl4·5H2O under microwave irradiation achieves an 85.5% yield (Yuan Lin, 2007). Similarly, nano-H4SiW12O40/SiO2 catalysts have been used, achieving up to 97.2% esterification (Wang Lian-guang, 2010).
Food Flavoring : this compound's concentration variability in pineapple-flavored beverages and yogurts was studied. It showed considerable variation, with concentrations ranging from less than 0.01 to 89.41 mg/kg. This is significant for dietary exposure assessments (A. Raffo et al., 2012).
Insect Repellent and Insecticidal Properties : Research on this compound has shown its potential as an insect repellent and insecticide. For example, it was found effective against Acyrthosiphon pisum (pea aphid) and Tribolium castaneum (red flour beetle), suggesting its role in pest control (Marta Giner et al., 2013).
Synthetic Chemistry : this compound has been involved in various synthetic processes. For instance, the cobalt-catalyzed carboxylation of allylic C(sp3)-H bond with CO2 can create linear styrylacetic acid and hexa-3,5-dienoic acid derivatives (Kenichi Michigami et al., 2017).
Toxicity Studies : Its toxicity has been studied in various contexts, such as in insect cell lines and Spodoptera littoralis larvae, providing insights into the differential cytotoxicity among allyl esters in insect cells of different species and tissues (Marta Giner et al., 2012).
Mechanism of Action
Target of Action
Allyl hexanoate, also known as allyl caproate, is a volatile flavoring compound . It is primarily used in the food industry as a flavoring agent, where its primary targets are the olfactory receptors in the nasal cavity. These receptors play a crucial role in the perception of smell, which is a key factor in the taste and enjoyment of food.
Mode of Action
The mode of action of this compound involves its interaction with olfactory receptors. When inhaled, the compound binds to these receptors, triggering a signal transduction pathway that results in the perception of a pineapple-like aroma . This interaction enhances the flavor profile of food products, contributing to a more enjoyable eating experience.
Biochemical Pathways
Upon ingestion, this compound undergoes enzymatic hydrolysis, breaking down into allyl alcohol and hexanoic acid . This process is facilitated by enzymes in the gastrointestinal tract, such as pancreatic lipase. The resulting compounds are then further metabolized. For instance, allyl alcohol can be oxidized to acrolein, a process mediated by alcohol dehydrogenase .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After ingestion, the compound is rapidly absorbed in the gastrointestinal tract. It is then distributed throughout the body, where it undergoes metabolic transformations, such as the aforementioned hydrolysis . The metabolites are eventually excreted, primarily via the urine.
Result of Action
The primary result of this compound’s action is the enhancement of flavor in food products. By interacting with olfactory receptors, it imparts a pineapple-like aroma that can enhance the overall flavor profile of foods . Additionally, its metabolites may contribute to various physiological processes due to their involvement in different metabolic pathways .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its volatility and aroma can be affected by temperature and pH. Moreover, its stability and efficacy as a flavoring agent can be influenced by the presence of other ingredients in food products. Proper storage conditions, such as low temperature and absence of light, can help maintain its stability and effectiveness .
Safety and Hazards
Allyl hexanoate is classified as a flammable liquid (Category 4), and it is toxic if swallowed or in contact with skin . It is also toxic to aquatic life with long-lasting effects . Safety measures include wearing respiratory protection, avoiding breathing vapors, mist, or gas, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
Biochemical Analysis
Biochemical Properties
Allyl hexanoate plays a role in biochemical reactions, particularly in the formulation of pineapple flavors
Cellular Effects
Given its use in food flavoring, it is likely to interact with olfactory receptors in the nose, triggering the perception of a pineapple-like smell .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with olfactory receptors, leading to the perception of its characteristic pineapple flavor
Properties
IUPAC Name |
prop-2-enyl hexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-3-5-6-7-9(10)11-8-4-2/h4H,2-3,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSBILYQLVXLJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047653 | |
Record name | Allyl hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless to light yellow stable mobile liquid with fatty-fruity pineapple odour | |
Record name | Hexanoic acid, 2-propen-1-yl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Allyl hexanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/329/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
185.00 °C. @ 760.00 mm Hg | |
Record name | 2-Propenyl hexanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040210 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water and in propylene glycol, soluble in ethanol, fixed and organic oils, and soluble in organic solvents, 1ml in 6ml 70% ethanol (in ethanol) | |
Record name | Allyl hexanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/329/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.884-0.890 | |
Record name | Allyl hexanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/329/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
123-68-2 | |
Record name | Allyl caproate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123-68-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Allyl caproate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123682 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Allyl hexanoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20962 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexanoic acid, 2-propen-1-yl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Allyl hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyl hexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.222 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALLYL HEXANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VH84A363D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2-Propenyl hexanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040210 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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